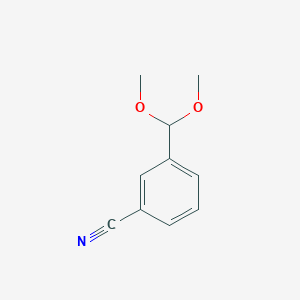

3-(Dimethoxymethyl)benzonitrile

Description

It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Properties

IUPAC Name |

3-(dimethoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCNYDXETCMMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most advantageous approaches for synthesizing benzonitrile compounds, including 3-(Dimethoxymethyl)benzonitrile, involves the preparation from benzaldehyde and hydroxylamine hydrochloride. This method is favored due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Industrial Production Methods: Industrial production methods for this compound often involve the use of green synthesis techniques. These methods utilize ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This approach not only enhances the yield but also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)benzonitrile undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated over supported palladium catalysts to produce benzylamine, which subsequently undergoes hydrogenolysis to form toluene.

Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.

Reduction: Reduction of nitriles using lithium aluminum hydride yields primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, such as the reaction with Grignard reagents to form ketones.

Common Reagents and Conditions:

Hydrogenation: Supported palladium catalysts (e.g., 5 wt % Pd/C) in a stirred autoclave.

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in anhydrous conditions.

Major Products:

Benzylamine and Toluene: From hydrogenation and hydrogenolysis.

Carboxylic Acids: From hydrolysis.

Primary Amines: From reduction.

Ketones: From nucleophilic substitution with Grignard reagents.

Scientific Research Applications

3-(Dimethoxymethyl)benzonitrile is a versatile compound with diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

Biology: The compound’s structure allows for its use in the synthesis of biologically active molecules.

Industry: The compound is used in material science studies and in the production of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, the compound undergoes a consecutive reaction sequence where it is first hydrogenated to produce benzylamine, which then undergoes hydrogenolysis to form toluene . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

3-(Dimethoxymethyl)benzonitrile can be compared with other similar compounds such as:

3-Formylchromone: Known for its regio- and stereo-selective reactions.

2-Dimethoxymethyl-3-methoxypropiononitrile: Studied for its reactions with amidines.

Quinoline-3-carbaldehyde: Used in similar nucleophilic substitution reactions.

Uniqueness: this compound stands out due to its versatile applications in various fields, its environmentally friendly synthesis methods, and its ability to undergo a wide range of chemical reactions under mild conditions.

Biological Activity

3-(Dimethoxymethyl)benzonitrile, with the chemical formula C10H13NO2 and CAS number 124283-45-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzonitrile core substituted with two methoxy groups and a dimethyl group. This structure influences its solubility, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's nitrile group may facilitate interactions with enzymes and receptors, potentially affecting signaling pathways related to neurotransmission and cellular metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzonitrile derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds suggest significant antibacterial potential, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

In addition to antibacterial effects, benzonitrile derivatives have demonstrated antifungal activity. Research has highlighted their efficacy against common fungal pathogens like Candida albicans and Aspergillus species. The antifungal activity is often quantified using MIC values, which indicate the lowest concentration needed to inhibit fungal growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial potential of various benzonitrile derivatives, including those with methoxy substitutions. Results showed that certain derivatives had low MIC values against multiple bacterial strains, indicating strong antimicrobial activity .

- Cytotoxicity Testing : Cytotoxic effects were evaluated using standardized assays on human cancer cell lines. Compounds with similar structures exhibited significant cytotoxicity, suggesting potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzonitrile derivatives revealed that modifications in the methoxy groups significantly influenced their biological activities. This information is crucial for guiding future synthesis of more potent derivatives .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.